2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzodioxole, ethylsulfanyl ethyl derivatives, and various aromatic aldehydes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions involving the benzodioxole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of hexahydroquinoline derivatives.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer properties.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for developing new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with varying substituents on the quinoline ring. Examples include:
- 2-Methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-(2H-1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 2-(ETHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H35NO7S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H35NO7S/c1-5-36-24-9-7-19(15-26(24)35-4)21-13-22-30(23(33)14-21)29(20-8-10-25-27(16-20)39-17-38-25)28(18(3)32-22)31(34)37-11-12-40-6-2/h7-10,15-16,21,29,32H,5-6,11-14,17H2,1-4H3 |
InChI Key |
GDDMQGLIPXPJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OCCSCC)C4=CC5=C(C=C4)OCO5)C(=O)C2)OC |
Origin of Product |
United States |
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